Methyl 3-(dimethylhydrazinylidene)propanoate
Description
Properties
CAS No. |
59834-31-0 |
|---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 3-(dimethylhydrazinylidene)propanoate |
InChI |
InChI=1S/C6H12N2O2/c1-8(2)7-5-4-6(9)10-3/h5H,4H2,1-3H3 |
InChI Key |
ZWUSTEJPALZEAK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=CCC(=O)OC |
Origin of Product |
United States |
Biological Activity
Overview of Methyl 3-(dimethylhydrazinylidene)propanoate
This compound is a hydrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Compounds with hydrazine moieties are often investigated for their antitumor, antimicrobial, and anti-inflammatory properties.
Chemical Structure
- Molecular Formula : C₇H₁₄N₄O₂
- Molecular Weight : 174.22 g/mol
- IUPAC Name : this compound
Hydrazine derivatives like this compound may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : These compounds can inhibit enzymes involved in cellular proliferation.
- Interference with DNA Synthesis : Similar compounds have shown the ability to disrupt DNA replication, leading to apoptosis in cancer cells.
- Modulation of Immune Response : Some hydrazine derivatives exhibit immunomodulatory effects, enhancing or suppressing immune responses.
Antitumor Activity
Research has indicated that hydrazine derivatives can have significant antitumor activities. For instance:
- Case Study 1 : A study on hydrazine-based compounds demonstrated their ability to inhibit tumor growth in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through oxidative stress pathways.
- Case Study 2 : Another research focused on a similar hydrazine derivative showed promising results in vivo, where it significantly reduced tumor size in mouse models of melanoma.
Antimicrobial Properties
Hydrazine derivatives have also been explored for their antimicrobial properties:
- Case Study 3 : In vitro studies revealed that this compound exhibited activity against several bacterial strains, including E. coli and Staphylococcus aureus. The compound disrupted bacterial cell membranes, leading to cell lysis.
Anti-inflammatory Effects
The anti-inflammatory potential of hydrazine derivatives has been documented:
- Case Study 4 : A study highlighted the ability of certain hydrazine compounds to reduce inflammation markers in animal models of arthritis, suggesting a possible therapeutic application for inflammatory diseases.
Data Summary Table
Comparison with Similar Compounds
Structural and Functional Group Differences
Key Observations :
Comparison :
Spectral and Physical Properties
Analysis :
- The dimethylhydrazinylidene group would introduce C=N stretching (~1665 cm⁻¹, as in ), absent in amino esters.
- ¹H-NMR would show distinct signals for N-CH₃ protons (δ 2.2–2.6) and ester OCH₃ (δ 3.7), similar to .
Preparation Methods
Compound Overview and Properties
Methyl 3-(dimethylhydrazinylidene)propanoate is characterized by the following physicochemical properties:
| Property | Value |
|---|---|
| CAS Number | 59834-31-0 |
| Molecular Formula | C₆H₁₂N₂O₂ |
| Molecular Weight | 144.17200 |
| IUPAC Name | This compound |
| Synonyms | Methyl formylacetate N,N-dimethylhydrazone; Propanoic acid,3-(dimethylhydrazono)-,methyl ester |
| Exact Mass | 144.09000 |
| LogP | 0.09690 |
The molecular structure features a dimethylhydrazinylidene group bonded to a propanoate methyl ester, creating a compound with unique reactivity profiles and synthetic utility.
General Hydrazone Preparation Strategies
As a member of the hydrazone family, this compound synthesis follows established hydrazone formation principles. Recent research has revealed multiple approaches to hydrazone preparation that can be applied to this specific compound.
Solution-Based Methods
The traditional approach involves reacting a carbonyl compound with a hydrazine derivative in solution. For this compound, this typically involves the condensation of methyl 3-oxopropanoate with N,N-dimethylhydrazine in a suitable solvent. According to comparative studies, polar protic solvents like methanol or ethanol generally provide optimal results for hydrazone formation.
A typical solution-based procedure follows this general protocol:
- Dissolving methyl 3-oxopropanoate in methanol (50 mL per 2.5 mmol)
- Adding N,N-dimethylhydrazine in equimolar amounts
- Refluxing with continuous stirring for 2-3 hours
- Cooling and isolation of the crystalline product through filtration
- Purification through recrystallization from an appropriate solvent
Vapor-Mediated Synthesis
Research has demonstrated that vapor-mediated approaches can offer advantages for certain hydrazone preparations. This method involves exposing N,N-dimethylhydrazine to vaporized carbonyl compounds in a controlled environment:
- Placing N,N-dimethylhydrazine in a watch glass within a desiccator
- Introducing vaporized methyl 3-oxopropanoate
- Allowing the reaction to proceed for a predetermined period (typically 70-120 minutes)
- Monitoring completion via infrared spectroscopy
- Isolating and purifying the resulting hydrazone
This solvent-free approach can provide environmental benefits and potentially higher purity products compared to traditional solution methods.
Mechanochemical and Solid-State Methods
Contemporary research has expanded hydrazone synthesis to include mechanochemical approaches, which may be applicable to the preparation of this compound:
- Grinding equimolar amounts of solid methyl 3-oxopropanoate and N,N-dimethylhydrazine
- Using ball milling equipment or mortar and pestle techniques
- Adding minimal or no solvent (green chemistry approach)
- Isolating the product through appropriate workup procedures
This method offers advantages in terms of reduced solvent usage, potential energy savings, and faster reaction times.
Catalyst-Enhanced Synthesis Methods
Cerium-Catalyzed Approach
Recent studies have demonstrated the efficacy of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as a catalyst for N,N-dimethylhydrazone formation. This catalyst significantly enhances reaction rates and can be applied to the synthesis of this compound.
The optimized procedure involves:
- Combining the carbonyl compound (methyl 3-oxopropanoate, 1.0 mmol) with CeCl₃·7H₂O (0.004 mmol) in tert-butanol (1 mL)
- Adding N,N-dimethylhydrazine (1.0-1.2 mmol)
- Stirring or heating until complete consumption of starting material
- Evaporating the solvent and purifying the residue by column chromatography
The cerium catalyst functions as a Lewis acid, coordinating with the carbonyl oxygen and facilitating nucleophilic attack by the hydrazine. This method has demonstrated shortened reaction times compared to uncatalyzed procedures, particularly with aldehyde substrates.
| Parameter | Optimized Value |
|---|---|
| Catalyst Loading | 0.4 mol% relative to substrate |
| Solvent | tert-butanol |
| Temperature | Room temperature to 40°C |
| Reaction Time | Significantly reduced compared to uncatalyzed conditions |
It should be noted that this catalytic system shows decreased efficiency with ketone substrates compared to aldehydes, potentially requiring modifications for optimal yields with certain precursors.
N,N-Dimethylhydrazine Synthesis and Utilization
The preparation of N,N-dimethylhydrazine, a critical precursor for this compound synthesis, has been extensively documented.
Direct Synthesis from Methyl 3-oxopropanoate
The most straightforward route to this compound involves direct condensation of methyl 3-oxopropanoate with N,N-dimethylhydrazine.
Precursor Analysis: Methyl 3-oxopropanoate
Methyl 3-oxopropanoate (CAS: 63857-17-0) serves as a key precursor, with the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₄H₆O₃ |
| Molecular Weight | 102.09 |
| IUPAC Name | Methyl 3-oxopropanoate |
| Synonyms | 3-OXO-PROPANOIC ACID METHYL ESTER |
This β-keto ester readily undergoes condensation reactions with hydrazine derivatives due to the electrophilic nature of the carbonyl group.
Condensation Reaction Mechanism
The synthesis occurs through a nucleophilic addition-elimination sequence:
- Nucleophilic attack by the terminal nitrogen of N,N-dimethylhydrazine on the carbonyl carbon
- Formation of a tetrahedral intermediate
- Elimination of water to form the hydrazone bond
- Production of this compound
The reaction proceeds under mild conditions and typically achieves high yields due to the favorable thermodynamics of hydrazone formation.
Alternative Synthetic Approaches
From Methyl Acrylate Derivatives
Insights from related chemistry suggest potential alternative routes using methyl acrylate derivatives. The preparation of methyl 3-methoxyacrylate provides a model that could be adapted:
- Reacting methyl 3-methoxy-3-R-oxypropionate with methanol under catalysis by potassium hydrogen sulfate, sodium bisulfate, or p-toluenesulfonic acid
- Performing a one-pot process with subsequent thermal cracking
- Modifying the procedure to introduce a dimethylhydrazinylidene group instead of a methoxy group
This approach offers potential advantages for industrial-scale production due to its operational simplicity and use of readily available starting materials.
Michael Addition-Based Approaches
Drawing from the synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a Michael addition strategy could be employed:
- Using methyl acrylate as a Michael acceptor
- Reacting with N,N-dimethylhydrazine under basic conditions
- Optimizing reaction parameters including temperature (60-75°C) and solvent selection
- Incorporating appropriate modifications to facilitate the formation of the desired hydrazone product
This method potentially offers broader substrate scope and could be optimized for scalability.
From Related Nitrogen-Containing Esters
The chemistry of related compounds such as methyl 3-(dimethylamino)-3-oxopropanoate suggests alternative synthetic pathways:
- Starting with methyl 3-(dimethylamino)-3-oxopropanoate (CAS: 26387-74-6)
- Converting the dimethylamino group to a dimethylhydrazino moiety through appropriate transformations
- Optimizing reaction conditions for maximum yield and purity
This approach might offer advantages in terms of functional group compatibility and selectivity, particularly for more complex target molecules.
Purification and Characterization Techniques
Purification Methods
Several techniques are appropriate for purifying this compound:
Column Chromatography
- Stationary phase: Silica gel
- Mobile phase: Appropriate mixture of organic solvents (e.g., hexane/ethyl acetate)
- Detection: UV visualization or TLC staining methods specific for hydrazones
- Collection and solvent removal under reduced pressure
Recrystallization
- Selecting appropriate solvent system based on solubility characteristics
- Heating to dissolution followed by slow cooling
- Optional seeding to promote crystallization
- Filtration and drying under appropriate conditions
Distillation
For larger-scale preparations, vacuum distillation may be employed:
- Using reduced pressure to lower boiling points
- Careful temperature control to prevent decomposition
- Collection of the purified fraction with appropriate boiling point range
Analytical Characterization
Comprehensive characterization employs multiple complementary techniques:
Spectroscopic Analysis
NMR Spectroscopy:
- ¹H NMR expected to show characteristic signals for:
- Methoxy protons (3H, singlet, ~3.7 ppm)
- Methylene protons (2H, triplet, ~2.5-3.0 ppm)
- N,N-dimethyl protons (6H, singlet, ~2.4-2.5 ppm)
- Imine proton (1H, triplet, ~7.0-7.5 ppm)
- ¹³C NMR expected to display signals for:
- Carbonyl carbon (~170 ppm)
- Imine carbon (~140-150 ppm)
- Methoxy carbon (~51-52 ppm)
- Methylene carbon (~30-35 ppm)
- N,N-dimethyl carbons (~42-45 ppm)
Infrared Spectroscopy:
Expected characteristic bands:
- C=O stretching (1720-1740 cm⁻¹)
- C=N stretching (1640-1670 cm⁻¹)
- C-O stretching (1200-1250 cm⁻¹)
- N-N stretching (1000-1050 cm⁻¹)
Mass Spectrometry:
- Molecular ion peak at m/z 144
- Fragmentation pattern confirming structural features
- High-resolution MS confirming exact mass of 144.09000
Chromatographic Analysis
- Gas Chromatography (GC) for purity determination
- HPLC analysis using appropriate columns and detection methods
- Thin Layer Chromatography (TLC) for reaction monitoring and purity assessment
Comparative Analysis of Preparation Methods
The following table summarizes the key aspects of the various preparation methods:
| Method | Advantages | Limitations | Typical Yield | Scalability |
|---|---|---|---|---|
| Solution-Based Condensation | Simple procedure, well-established, mild conditions | Solvent usage, potential side reactions | 80-90% | Moderate |
| Cerium-Catalyzed Synthesis | Faster reaction times, higher selectivity | Catalyst cost, potential sensitivity to substrate structure | 85-95% | Good |
| Vapor-Mediated Method | Reduced solvent usage, potentially higher purity | Equipment requirements, limited scale | 70-85% | Limited |
| Mechanochemical Approach | Green chemistry benefits, energy efficiency | Equipment requirements, scale limitations | 75-85% | Limited |
| Alternative Synthetic Routes | Broader substrate tolerance, potential for one-pot processes | Multiple steps, potential for side reactions | 60-80% | Variable |
The selection of an optimal preparation method depends on specific requirements including scale, available equipment, cost considerations, and environmental factors.
Q & A
Q. How can reaction mechanisms for hydrazinylidene formation be elucidated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
